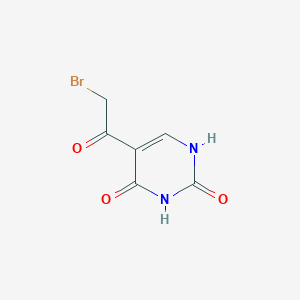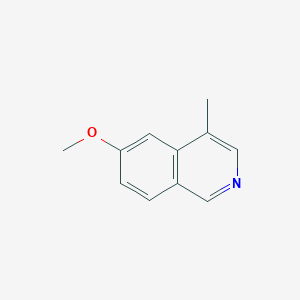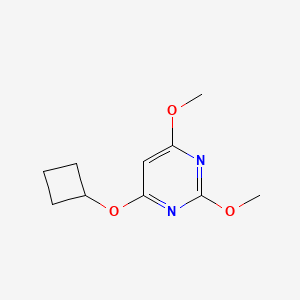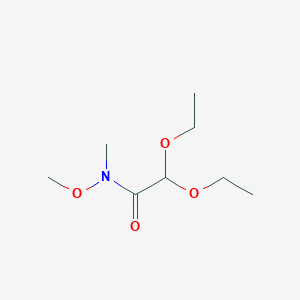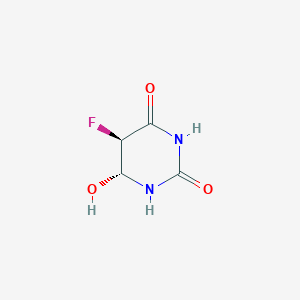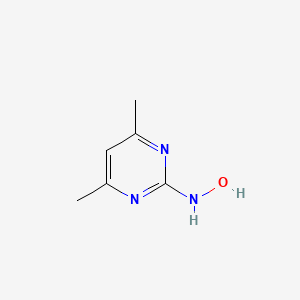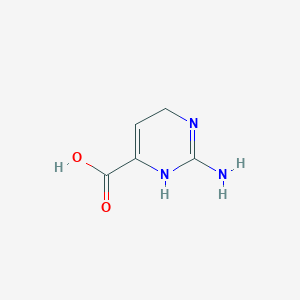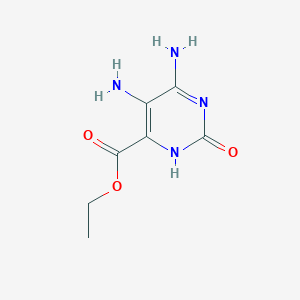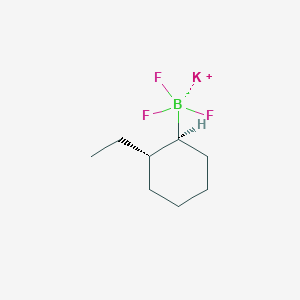
Potassium ((1S,2S)-2-ethylcyclohexyl)trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium ((1S,2S)-2-ethylcyclohexyl)trifluoroborate is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and potential applications. This compound is part of the broader class of trifluoroborate salts, which are known for their stability and versatility in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Potassium ((1S,2S)-2-ethylcyclohexyl)trifluoroborate typically involves the reaction of (1S,2S)-2-ethylcyclohexylboronic acid with potassium trifluoroborate. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized conditions to enhance yield and purity. This may involve the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium ((1S,2S)-2-ethylcyclohexyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts, bases like potassium carbonate, and solvents such as THF or dimethylformamide (DMF). Reaction conditions typically involve heating and may require an inert atmosphere to prevent oxidation.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in Suzuki-Miyaura coupling reactions, the primary products are biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Potassium ((1S,2S)-2-ethylcyclohexyl)trifluoroborate has several scientific research applications:
Chemistry: It is widely used in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes.
Industry: The compound is used in the production of fine chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which Potassium ((1S,2S)-2-ethylcyclohexyl)trifluoroborate exerts its effects involves the formation of reactive intermediates during chemical reactions. These intermediates can interact with various molecular targets, facilitating the formation of new chemical bonds. The pathways involved often include the activation of palladium catalysts and the coordination of the trifluoroborate group to the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium ((1S,2S)-2-(benzyloxy)cyclopropyl)trifluoroborate
- Potassium ((1S,2S)-2-(methoxy)cyclohexyl)trifluoroborate
Uniqueness
Potassium ((1S,2S)-2-ethylcyclohexyl)trifluoroborate is unique due to its specific stereochemistry and the presence of the ethyl group, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in the synthesis of stereochemically complex molecules.
Eigenschaften
Molekularformel |
C8H15BF3K |
|---|---|
Molekulargewicht |
218.11 g/mol |
IUPAC-Name |
potassium;[(1S,2S)-2-ethylcyclohexyl]-trifluoroboranuide |
InChI |
InChI=1S/C8H15BF3.K/c1-2-7-5-3-4-6-8(7)9(10,11)12;/h7-8H,2-6H2,1H3;/q-1;+1/t7-,8-;/m0./s1 |
InChI-Schlüssel |
JQGOHYOSTKGOOG-WSZWBAFRSA-N |
Isomerische SMILES |
[B-]([C@H]1CCCC[C@@H]1CC)(F)(F)F.[K+] |
Kanonische SMILES |
[B-](C1CCCCC1CC)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Thiazolo[4,5-b]pyridine,2-(ethylsulfonyl)-6-methyl-](/img/structure/B13117675.png)
